molecular formula C9H12N2OS B152156 2-Piperidino-1,3-thiazole-5-carbaldehyde CAS No. 129865-52-7

2-Piperidino-1,3-thiazole-5-carbaldehyde

Cat. No.: B152156
CAS No.: 129865-52-7
M. Wt: 196.27 g/mol
InChI Key: NWOAHSDBLWFXAG-UHFFFAOYSA-N
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Description

2-Piperidino-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C9H12N2OS. It is a heterocyclic compound containing a thiazole ring substituted with a piperidine group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazole with piperidine and an appropriate aldehyde source. One common method includes the use of 2-aminothiazole, piperidine, and paraformaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidino-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Piperidino-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidino-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Piperidino-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the piperidine and aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

2-Piperidino-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁N₃OS, with a molecular weight of 253.31 g/mol. The compound features a thiazole ring fused with a piperidine moiety and an aldehyde functional group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine group enhances binding affinity through hydrophobic interactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
  • Receptor Binding : The compound has been studied for its potential as a histamine H3 receptor antagonist, which may have implications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds sharing structural similarities have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG2 .
  • Antimicrobial Effects : The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have exhibited antibacterial and antifungal activities through mechanisms such as enzyme inhibition and membrane disruption .

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of this compound and its derivatives:

Study Biological Activity Cell Line/Model IC50 (µM)
Study 1AnticancerMDA-MB-2314.98
Study 2AntimicrobialStaphylococcus aureus12.5
Study 3Anti-inflammatoryIn vitro modelNot specified

Key Findings from Literature

  • Anticancer Potential : A study reported that compounds derived from this compound showed promising activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 µM .
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .
  • Mechanistic Insights : Research into the mechanisms revealed that thiazole derivatives could inhibit COX enzymes, affecting inflammatory pathways and potentially leading to anti-inflammatory effects .

Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAHSDBLWFXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363172
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

129865-52-7
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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